N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
“N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and a pyrimidine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 4,6-dimethylpyrimidine.
Formation of Intermediate: The 4,6-dimethylpyrimidine is reacted with a thiolating agent to introduce the sulfanyl group.
Coupling Reaction: The intermediate is then coupled with 5-chloropyridine under suitable conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
“N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, “this compound” could be explored for its therapeutic potential. Researchers may study its effects on specific biological pathways and its efficacy in treating diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of “N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: can be compared with other pyridine and pyrimidine derivatives.
This compound: can be compared with other sulfanyl-substituted compounds.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c1-8-5-9(2)17-13(16-8)20-7-12(19)18-11-4-3-10(14)6-15-11/h3-6H,7H2,1-2H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVBOSUHVUCKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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